

Commercial Suppliers and Technical Guide for 4-Bromo-3-chloropyridine

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Compound of Interest

Compound Name: **4-Bromo-3-chloropyridine**

Cat. No.: **B1272051**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of **4-Bromo-3-chloropyridine** (CAS No. 73583-41-2), a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for procurement and experimental application.

Commercial Supplier Overview

4-Bromo-3-chloropyridine is available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The following table summarizes key quantitative data from various suppliers. Please note that pricing and lead times are subject to change and may require direct inquiry for bulk quantities.

Supplier	Purity	Pack Size	Price (USD)	Bulk Quantities	Lead Time
Sigma-Aldrich	97%	-	Inquiry Required	Available	Inquiry Required
Fisher Scientific	-	1 g	Inquiry Required	Inquiry Required	Inquiry Required
Chem-Impex	≥ 98% (HPLC)	1 g	-	Available	Inquiry Required
Sunway Pharm Ltd	97%	5 g	\$49.00	Available	Inquiry Required
	25 g	\$148.00			
Aldlab Chemicals	95%	5 g	\$110.00	Available	Inquiry Required
	25 g	\$270.00			
LookChem Network	Varies	Varies	Varies	Available	Inquiry Required
Echemi Network	Varies	Varies	Varies	Available	Inquiry Required

Note: "Inquiry Required" indicates that the information is not publicly available and requires direct contact with the supplier. The data presented is based on information available as of the time of this guide's compilation.

Experimental Protocols

Synthesis of 4-Bromo-3-chloropyridine (Adapted Method)

While a specific, detailed protocol for the direct synthesis of **4-Bromo-3-chloropyridine** is not readily available in public literature, a plausible route can be adapted from the synthesis of structurally similar compounds, such as the bromination of a chloro-substituted pyridine precursor. The following is a representative procedure.

Reaction Scheme:**Materials:**

- 3-chloropyridine
- N-Bromosuccinimide (NBS)
- Sulfuric acid (concentrated)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 3-chloropyridine (1 equivalent) in concentrated sulfuric acid, add N-Bromosuccinimide (1.1 equivalents) portion-wise at 0°C .
- Allow the reaction mixture to warm to room temperature and then heat to 60°C for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **4-Bromo-3-chloropyridine**.

Quality Control Protocols

This method provides a means for determining the purity of **4-Bromo-3-chloropyridine**.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size)

Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
- Gradient Program:
 - 0-2 min: 10% Acetonitrile
 - 2-15 min: 10% to 90% Acetonitrile
 - 15-20 min: 90% Acetonitrile
 - 20.1-25 min: 10% Acetonitrile (re-equilibration)

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL

Sample Preparation:

- Accurately weigh and dissolve the **4-Bromo-3-chloropyridine** sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.

¹H NMR spectroscopy is used to confirm the chemical structure of **4-Bromo-3-chloropyridine**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz)

Experimental Parameters:

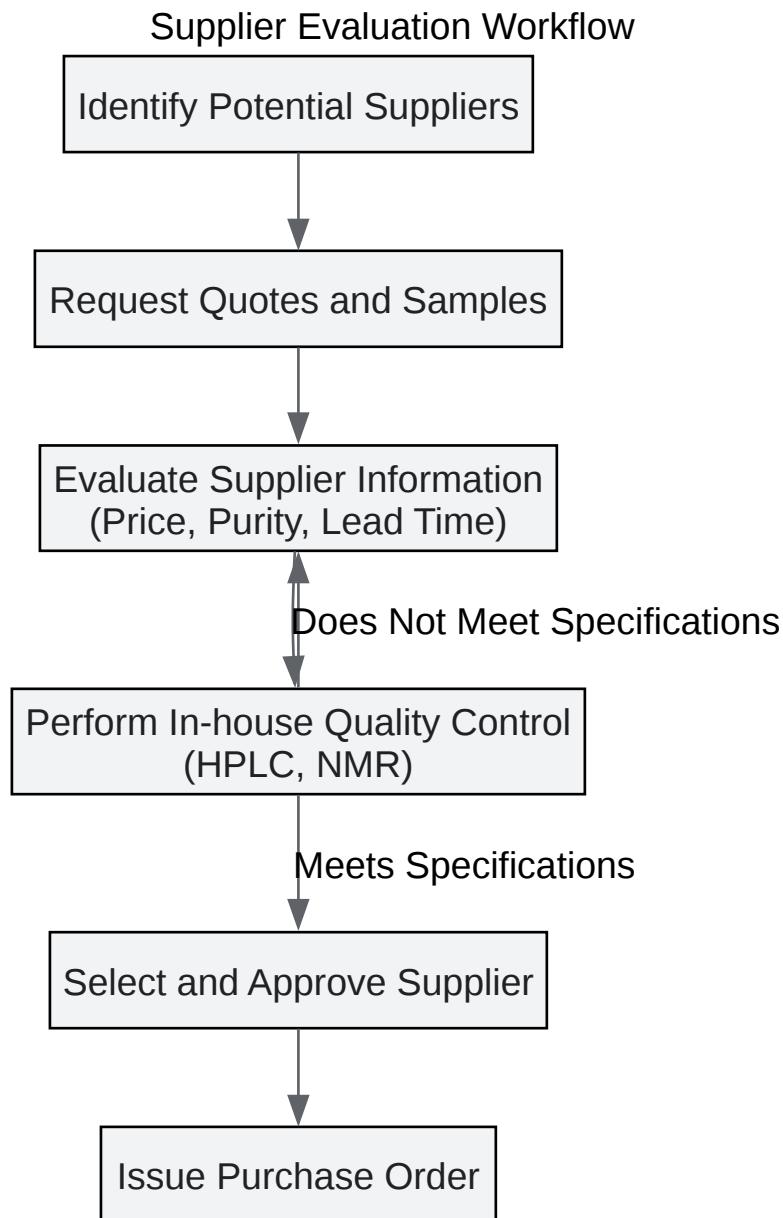
- Solvent: Chloroform-d (CDCl₃)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Temperature: 25°C
- Pulse Sequence: Standard proton pulse program
- Number of Scans: 16

Sample Preparation:

- Dissolve approximately 5-10 mg of the **4-Bromo-3-chloropyridine** sample in about 0.7 mL of CDCl₃.
- Transfer the solution to an NMR tube.

Visualizations

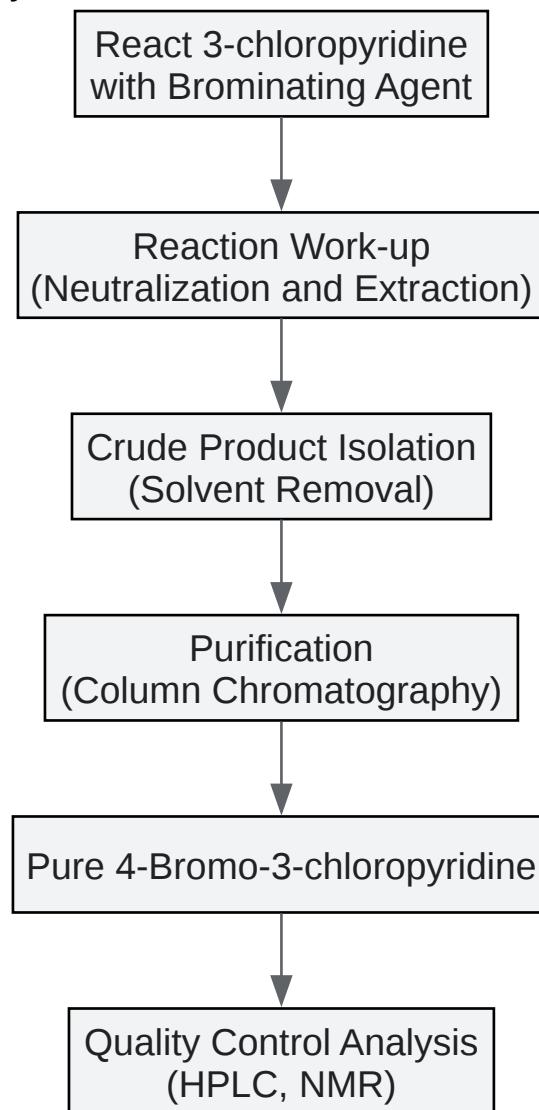
The following diagrams illustrate key workflows and relationships relevant to the procurement and analysis of **4-Bromo-3-chloropyridine**.



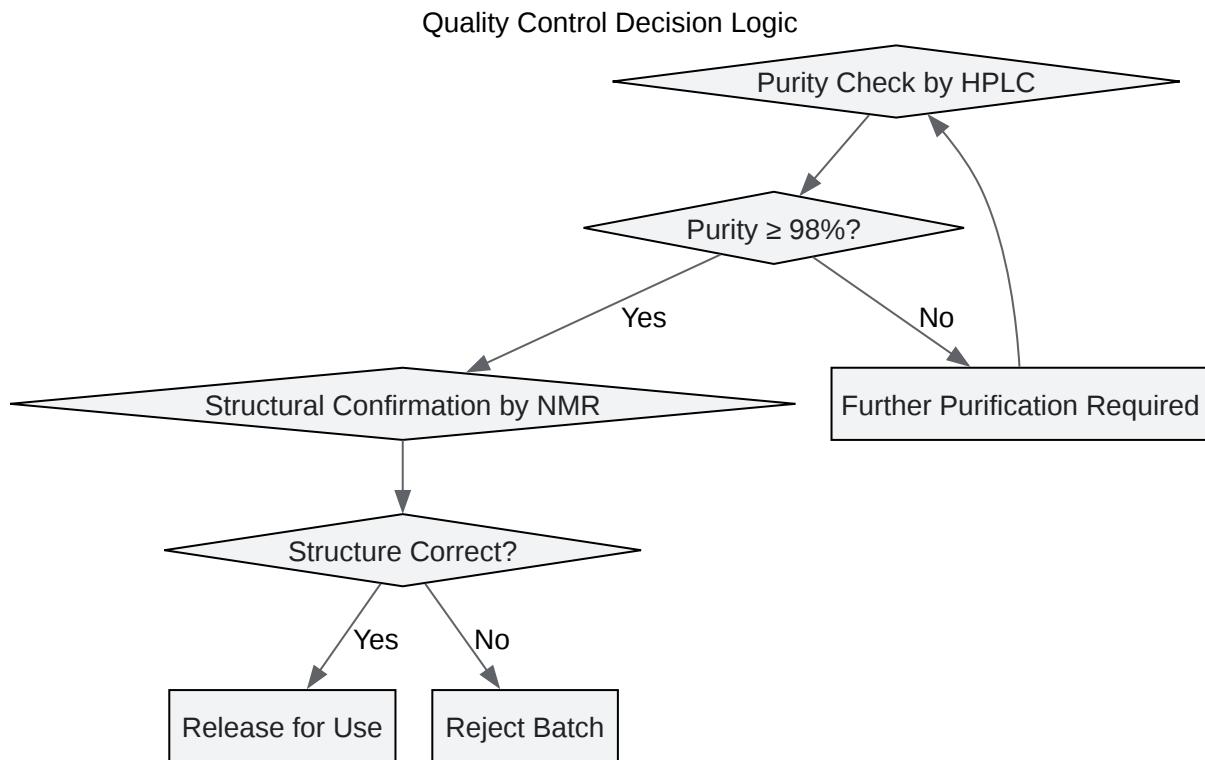
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Caption: A typical workflow for evaluating and selecting a commercial supplier for **4-Bromo-3-chloropyridine**.

Synthesis and Purification Workflow

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Caption: A generalized workflow for the synthesis and purification of **4-Bromo-3-chloropyridine**.

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Caption: A decision logic diagram for the quality control assessment of **4-Bromo-3-chloropyridine**.

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